2-(Allylsulfanyl)thieno[3,2-d]pyrimidin-4-ol
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Overview
Description
2-(Allylsulfanyl)thieno[3,2-d]pyrimidin-4-ol is a heterocyclic compound that features a thieno[3,2-d]pyrimidine core with an allylsulfanyl group at the 2-position and a hydroxyl group at the 4-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of 2-(Allylsulfanyl)thieno[3,2-d]pyrimidin-4-ol typically involves cyclization reactions. One common method includes the reaction of 3-amino-4-cyanothiophene derivatives with formic acid or other one-carbon sources to form the thieno[3,2-d]pyrimidine core . . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
2-(Allylsulfanyl)thieno[3,2-d]pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the allylsulfanyl group or to modify the thieno[3,2-d]pyrimidine core using reducing agents like lithium aluminum hydride.
Scientific Research Applications
2-(Allylsulfanyl)thieno[3,2-d]pyrimidin-4-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The biological activity of 2-(Allylsulfanyl)thieno[3,2-d]pyrimidin-4-ol is primarily due to its ability to interact with various molecular targets. It can inhibit enzymes such as protein kinases, which play crucial roles in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt cancer cell proliferation and induce apoptosis . Additionally, it may interact with other targets like topoisomerases and tubulin, further contributing to its anticancer effects .
Comparison with Similar Compounds
2-(Allylsulfanyl)thieno[3,2-d]pyrimidin-4-ol is unique due to its specific substitution pattern and the presence of both an allylsulfanyl and a hydroxyl group. Similar compounds include:
Thieno[3,2-d]pyrimidin-4-ones: These compounds lack the allylsulfanyl group but share the same core structure.
Thieno[2,3-d]pyrimidines: These compounds have a different fusion pattern of the thiophene and pyrimidine rings but exhibit similar biological activities.
Properties
IUPAC Name |
2-prop-2-enylsulfanyl-3H-thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS2/c1-2-4-14-9-10-6-3-5-13-7(6)8(12)11-9/h2-3,5H,1,4H2,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWELKKMMJMSCLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC2=C(C(=O)N1)SC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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